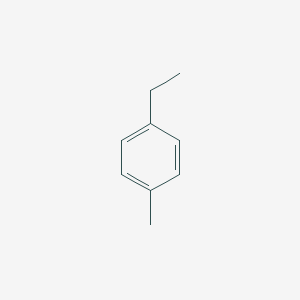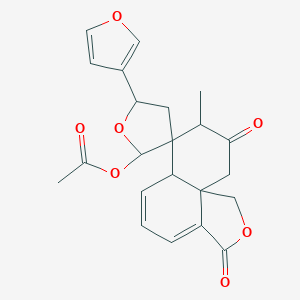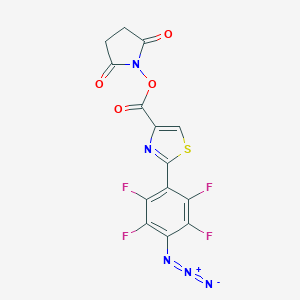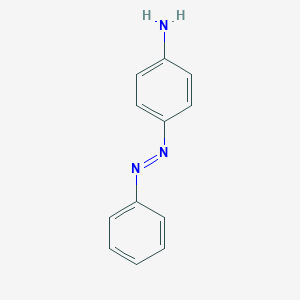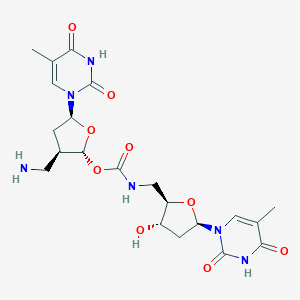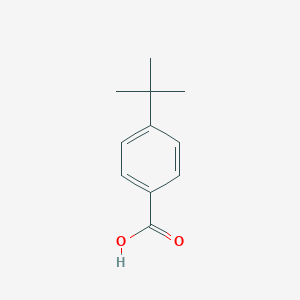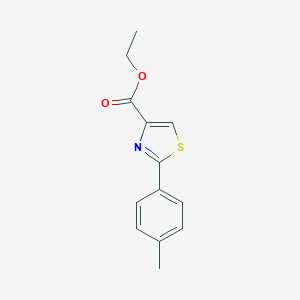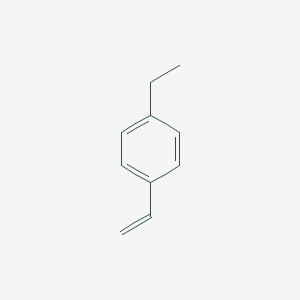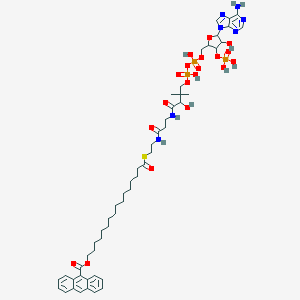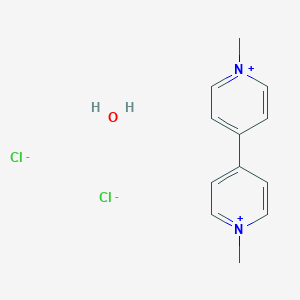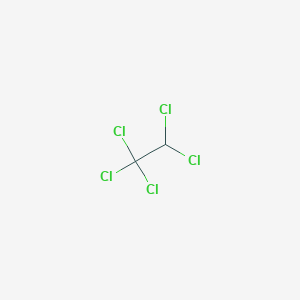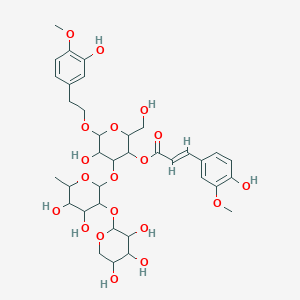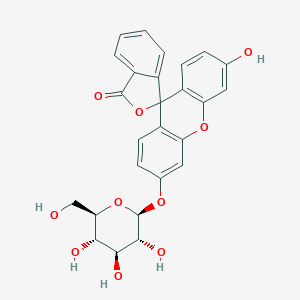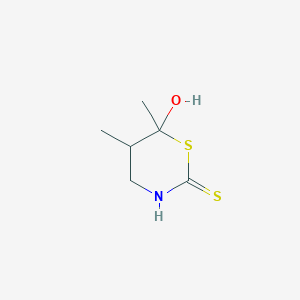
6-Hydroxy-5,6-dimethyl-1,3-thiazinane-2-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Hydroxy-5,6-dimethyl-1,3-thiazinane-2-thione, also known as DMThiazine, is a heterocyclic compound with potential applications in various fields of scientific research. Its unique structure and properties make it a valuable tool for studying biochemical and physiological processes.
Aplicaciones Científicas De Investigación
6-Hydroxy-5,6-dimethyl-1,3-thiazinane-2-thione has been used in various scientific research applications due to its unique properties. It has been shown to have anti-inflammatory, antioxidant, and antimicrobial properties. It has also been used as a fluorescent probe for detecting metal ions in biological systems. 6-Hydroxy-5,6-dimethyl-1,3-thiazinane-2-thione has potential applications in the fields of medicine, biochemistry, and environmental science.
Mecanismo De Acción
6-Hydroxy-5,6-dimethyl-1,3-thiazinane-2-thione exerts its biological effects through various mechanisms. It has been shown to inhibit the activity of enzymes involved in inflammation and oxidative stress. It also acts as a scavenger of free radicals, reducing cellular damage caused by oxidative stress. 6-Hydroxy-5,6-dimethyl-1,3-thiazinane-2-thione has been shown to interact with metal ions, leading to changes in their fluorescence properties.
Efectos Bioquímicos Y Fisiológicos
6-Hydroxy-5,6-dimethyl-1,3-thiazinane-2-thione has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress in cells and tissues. It has also been shown to have antimicrobial properties, inhibiting the growth of various bacterial and fungal species. 6-Hydroxy-5,6-dimethyl-1,3-thiazinane-2-thione has potential applications in the treatment of various diseases, including cancer, cardiovascular disease, and neurodegenerative disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
6-Hydroxy-5,6-dimethyl-1,3-thiazinane-2-thione has several advantages for lab experiments. It is easy to synthesize and has a high yield. It is also stable under various conditions, making it suitable for use in a wide range of experiments. However, 6-Hydroxy-5,6-dimethyl-1,3-thiazinane-2-thione has limitations as well. It has low solubility in water, making it difficult to use in aqueous solutions. It also has limited availability, which can be a barrier to its use in some experiments.
Direcciones Futuras
There are several future directions for the use of 6-Hydroxy-5,6-dimethyl-1,3-thiazinane-2-thione in scientific research. One potential area of research is the use of 6-Hydroxy-5,6-dimethyl-1,3-thiazinane-2-thione as a fluorescent probe for detecting metal ions in biological systems. Another area of research is the use of 6-Hydroxy-5,6-dimethyl-1,3-thiazinane-2-thione in the treatment of various diseases, including cancer and neurodegenerative disorders. Additionally, further research is needed to understand the mechanism of action of 6-Hydroxy-5,6-dimethyl-1,3-thiazinane-2-thione and its potential applications in various fields of science.
In conclusion, 6-Hydroxy-5,6-dimethyl-1,3-thiazinane-2-thione is a valuable compound with potential applications in various fields of scientific research. Its unique properties make it a useful tool for studying biochemical and physiological processes. Further research is needed to fully understand the potential applications of 6-Hydroxy-5,6-dimethyl-1,3-thiazinane-2-thione and its mechanism of action.
Métodos De Síntesis
6-Hydroxy-5,6-dimethyl-1,3-thiazinane-2-thione can be synthesized through a multi-step process involving the reaction of various chemical reagents. One of the commonly used methods involves the reaction of 2-amino-4,5-dimethylthiazole with carbon disulfide and sodium hydroxide to form 2-mercapto-4,5-dimethylthiazole. This intermediate is then oxidized with hydrogen peroxide and hydrochloric acid to form 6-Hydroxy-5,6-dimethyl-1,3-thiazinane-2-thione.
Propiedades
Número CAS |
135923-17-0 |
|---|---|
Nombre del producto |
6-Hydroxy-5,6-dimethyl-1,3-thiazinane-2-thione |
Fórmula molecular |
C6H11NOS2 |
Peso molecular |
177.3 g/mol |
Nombre IUPAC |
6-hydroxy-5,6-dimethyl-1,3-thiazinane-2-thione |
InChI |
InChI=1S/C6H11NOS2/c1-4-3-7-5(9)10-6(4,2)8/h4,8H,3H2,1-2H3,(H,7,9) |
Clave InChI |
USILQBMQOVNCRS-UHFFFAOYSA-N |
SMILES isomérico |
CC1CN=C(SC1(C)O)S |
SMILES |
CC1CNC(=S)SC1(C)O |
SMILES canónico |
CC1CNC(=S)SC1(C)O |
Sinónimos |
6-Hydroxy-5,6-dimethyl-1,3-thiazinane-2-thione |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[Bis(trimethylsilyl)methyl]pyridine](/img/structure/B166473.png)
